Lipophilicity: Butyl vs. tert-Butyl Substituent
The calculated LogP of {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene is 4.07 , which is substantially higher than the 3.2 reported for its tert-butyl analog (2-[(S)-tert-butylsulfinyl]ethenylbenzene, CAS 646516-51-0) [1]. This ~0.9 LogP unit difference translates to roughly an 8-fold greater partition into octanol over water, indicating markedly higher lipophilicity.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.07 |
| Comparator Or Baseline | 2-[(S)-tert-butylsulfinyl]ethenylbenzene: LogP = 3.2 |
| Quantified Difference | ΔLogP ≈ +0.87 (factor of ~7.4 in P) |
| Conditions | In silico prediction (unspecified algorithm) |
Why This Matters
Higher lipophilicity can improve membrane permeability and solubility in non-polar reaction media, making the butyl derivative preferable for reactions in hydrophobic solvents or for applications requiring enhanced lipid solubility.
- [1] MolAid. [2-(2-methylpropane-2-sulfinyl)vinyl]benzene. Calculated LogP. https://www.molaid.com/MS_473816 View Source
